molecular formula C11H8O5 B1234545 2'-Carboxybenzalpyruvate CAS No. 85896-59-9

2'-Carboxybenzalpyruvate

Cat. No.: B1234545
CAS No.: 85896-59-9
M. Wt: 220.18 g/mol
InChI Key: APKXMKWCGDBYNV-AATRIKPKSA-N
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Description

2’-Carboxybenzalpyruvate is a compound involved in the biodegradation of polyaromatic hydrocarbons, such as phenanthrene. It is an intermediate in the metabolic pathway of certain bacteria that can degrade these complex organic molecules . This compound is particularly significant in environmental biotechnology due to its role in breaking down pollutants.

Preparation Methods

2’-Carboxybenzalpyruvate can be synthesized enzymatically. One method involves the use of trans-2’-carboxybenzalpyruvate hydratase-aldolase, an enzyme purified from phenanthrene-degrading bacteria like Nocardioides sp. strain KP7 . The enzyme catalyzes the transformation of phenanthrene to 2-carboxybenzaldehyde and pyruvate . The reaction typically occurs in a buffered solution, such as 50 mM potassium phosphate buffer at pH 7.5 .

Properties

CAS No.

85896-59-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+

InChI Key

APKXMKWCGDBYNV-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

Synonyms

2'-carboxybenzalpyruvate
2-CBAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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